molecular formula C13H19N5OS B2966534 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea CAS No. 2320576-86-9

3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2966534
CAS No.: 2320576-86-9
M. Wt: 293.39
InChI Key: NOCOAJSJDIYOOI-UHFFFAOYSA-N
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Description

3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a triazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the thiophene moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods are advantageous due to their efficiency, scalability, and reduced environmental impact. Continuous-flow reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

The compound has shown potential as a bioactive molecule with applications in agriculture as a plant growth regulator. It can influence the levels of endogenous hormones in plants, promoting root growth and development .

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability. Its applications in materials science are still being explored, but early results are promising.

Mechanism of Action

The mechanism of action of 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, in plants, it may inhibit enzymes involved in hormone biosynthesis, leading to altered growth patterns.

Comparison with Similar Compounds

Similar Compounds

  • **1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea
  • **3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea

Uniqueness

What sets 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea apart from similar compounds is its specific combination of functional groups. The presence of both the triazole and thiophene rings provides unique chemical properties, such as enhanced stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5OS/c1-10(2)12(7-18-9-14-8-16-18)17-13(19)15-6-11-4-3-5-20-11/h3-5,8-10,12H,6-7H2,1-2H3,(H2,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCOAJSJDIYOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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